molecular formula C13H12O5 B5854821 methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate

methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate

Cat. No.: B5854821
M. Wt: 248.23 g/mol
InChI Key: KECDOAHYSVDJHW-UHFFFAOYSA-N
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Description

Methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-2-one core structure, which is responsible for its unique chemical properties and biological activities.

Chemical Reactions Analysis

Types of Reactions: Methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate involves its interaction with biological targets such as enzymes and receptors. The chromen-2-one core structure allows it to inhibit enzymes like bacterial DNA gyrase, which is crucial for bacterial replication. This inhibition leads to antimicrobial effects. Additionally, the compound’s ability to interact with cellular pathways contributes to its anti-inflammatory and anticoagulant activities .

Comparison with Similar Compounds

  • 4-Methylumbelliferyl acetate
  • 7-Acetoxy-4-methyl-chromen-2-one
  • 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Comparison: Methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate is unique due to its specific ester linkage, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 4-methylumbelliferyl acetate is primarily used as a fluorescent probe, while this compound has broader applications in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 2-(4-methyl-2-oxochromen-6-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-8-5-12(14)18-11-4-3-9(6-10(8)11)17-7-13(15)16-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECDOAHYSVDJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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